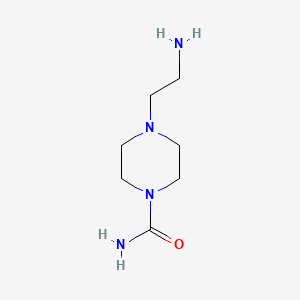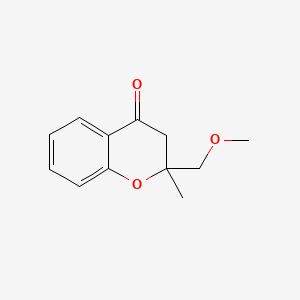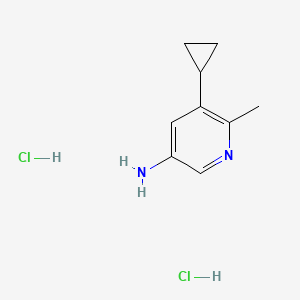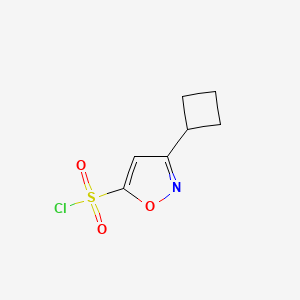
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyclobutyl group attached to the oxazole ring and a sulfonyl chloride functional group at the 5-position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylamine with a suitable oxazole precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) and requires the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield sulfonamide derivatives, while coupling reactions would result in the formation of biaryl compounds.
科学研究应用
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: The compound can be used to modify biomolecules such as proteins and peptides, potentially altering their biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
相似化合物的比较
Similar Compounds
- 3-Cyclopropyl-1,2-oxazole-5-sulfonyl chloride
- 3-Cyclohexyl-1,2-oxazole-5-sulfonyl chloride
- 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties to the compound. This can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different cycloalkyl groups.
属性
分子式 |
C7H8ClNO3S |
|---|---|
分子量 |
221.66 g/mol |
IUPAC 名称 |
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)7-4-6(9-12-7)5-2-1-3-5/h4-5H,1-3H2 |
InChI 键 |
RTZYOKPGVAGCAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NOC(=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
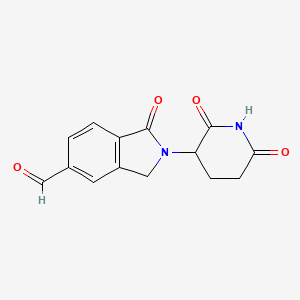
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
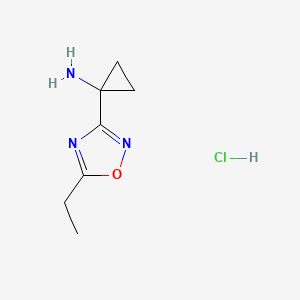
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)

